7-Deoxy-D-altro-2-heptulose
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Overview
Description
7-Deoxy-D-altro-2-heptulose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide with a ketone functional group. This compound is structurally characterized by the absence of a hydroxyl group at the seventh carbon position, distinguishing it from other heptoses like sedoheptulose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deoxy-D-altro-2-heptulose typically involves the selective reduction of sedoheptulose. This process can be achieved through catalytic hydrogenation or by using specific reducing agents under controlled conditions. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its specialized applications and limited demand. the principles of large-scale sugar synthesis, including the use of biocatalysts and fermentation processes, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
7-Deoxy-D-altro-2-heptulose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid.
Reduction: Further reduction can lead to the formation of sugar alcohols.
Substitution: Functional groups can be introduced at different carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as heptonic acids and heptitols .
Scientific Research Applications
7-Deoxy-D-altro-2-heptulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studies have shown its role in metabolic pathways and its potential as a metabolic intermediate.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on glucose metabolism and its anti-inflammatory properties.
Industry: It is used in the development of bioactive compounds and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-Deoxy-D-altro-2-heptulose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as the pentose phosphate pathway. This interaction can affect cellular processes like energy production and biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Sedoheptulose: A ketoheptose with a hydroxyl group at the seventh carbon position.
Mannoheptulose: Another heptose with a different stereochemistry.
Heptitols: Reduced forms of heptoses, such as perseitol
Uniqueness
7-Deoxy-D-altro-2-heptulose is unique due to its structural difference, specifically the absence of a hydroxyl group at the seventh carbon. This structural feature influences its reactivity and biological activity, making it distinct from other heptoses .
Properties
CAS No. |
29864-54-8 |
---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,4R,5R,6R)-1,3,4,5,6-pentahydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3,5-9,11-13H,2H2,1H3/t3-,5-,6-,7-/m1/s1 |
InChI Key |
NJSUAAJHYPEVBZ-SHUUEZRQSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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